molecular formula C14H23NO4 B15311461 trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-acrylic acid

trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-acrylic acid

Cat. No.: B15311461
M. Wt: 269.34 g/mol
InChI Key: GHIAFIVIOMXDRH-RMKNXTFCSA-N
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Description

Trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-acrylic acid: is a synthetic organic compound with the molecular formula C14H25NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a cyclohexyl ring, which is further connected to an acrylic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-acrylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on the cyclohexyl ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the Acrylic Acid Moiety: The Boc-protected amine is then reacted with acryloyl chloride in the presence of a base to form the desired acrylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acrylic acid moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the acrylic acid moiety, converting it to a saturated carboxylic acid.

    Substitution: The Boc-protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc-protecting group.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated carboxylic acids.

    Substitution: Free amines or further functionalized derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
  • Used in the synthesis of peptide-based drugs due to the presence of the Boc-protecting group.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Employed in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-acrylic acid is largely dependent on its specific application. In drug development, the compound may act as a prodrug, where the Boc-protecting group is removed in vivo to release the active amine. The released amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The acrylic acid moiety may also participate in covalent bonding with biological targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

    Trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-2-methylpropanoic acid: Similar structure but with a methyl group on the propanoic acid moiety.

    2-(trans-4-(tert-Butoxycarbonylamino)cyclohexyl)acetic acid: Similar structure but with an acetic acid moiety instead of acrylic acid.

Uniqueness: Trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity and potential for further functionalization. The combination of the Boc-protecting group and the acrylic acid moiety makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

(E)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-enoic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h6,9-11H,4-5,7-8H2,1-3H3,(H,15,18)(H,16,17)/b9-6+

InChI Key

GHIAFIVIOMXDRH-RMKNXTFCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)/C=C/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C=CC(=O)O

Origin of Product

United States

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